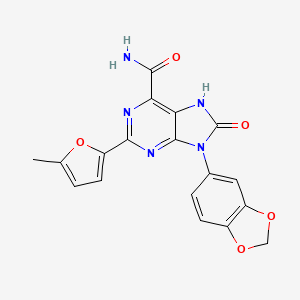

9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a methylfuran ring, and a purine core, which contribute to its diverse chemical properties and reactivity.

Propiedades

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O5/c1-8-2-4-11(28-8)16-20-13(15(19)24)14-17(22-16)23(18(25)21-14)9-3-5-10-12(6-9)27-7-26-10/h2-6H,7H2,1H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRXTZGERMLKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of the Methylfuran Ring: The methylfuran ring is often prepared via the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

Construction of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamides, followed by cyclization and oxidation steps.

Coupling Reactions: The final step involves coupling the benzodioxole and methylfuran rings with the purine core using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or methylfuran rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

DNA/RNA Interaction: The compound may interact with nucleic acids, affecting processes such as replication, transcription, and translation.

Comparación Con Compuestos Similares

Similar Compounds

9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: shares structural similarities with other purine derivatives, such as:

Uniqueness

- Structural Complexity : The presence of both benzodioxole and methylfuran rings in addition to the purine core makes it structurally unique.

- Reactivity : The combination of different functional groups allows for diverse chemical reactivity and potential applications.

- Biological Activity : Its unique structure may confer specific biological activities not observed in similar compounds.

Actividad Biológica

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(5-methylfuran-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C₁₅H₁₃N₃O₃

- Molecular Weight : 295.29 g/mol

- CAS Number : 1354924-78-9

The structure of the compound features a purine core substituted with a benzodioxole moiety and a furan ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds with structural similarities to this purine derivative exhibit significant anticancer properties. For instance, derivatives containing the benzodioxole structure have been shown to exert cytotoxic effects on various cancer cell lines, including:

- Breast Cancer : MCF-7, MDA-MB-231

- Lung Cancer : A549

- Prostate Cancer : PC3

A study demonstrated that specific derivatives could inhibit cell proliferation and induce apoptosis in these cancer cell lines through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

The biological activity of the compound is primarily attributed to its ability to interact with specific cellular targets. Research has indicated that it may function as an inhibitor of certain enzymes involved in nucleotide synthesis and DNA repair mechanisms. This inhibition can lead to the disruption of cancer cell proliferation and enhanced sensitivity to chemotherapeutic agents .

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in a xenograft model using human breast cancer cells. The treatment group received daily doses of the compound for four weeks, resulting in a significant reduction in tumor volume compared to the control group. Histological analysis revealed increased apoptosis within the tumor tissue, supporting its potential as an effective anticancer agent .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial screening of this compound against various pathogens. The results indicated that the compound exhibited potent activity against E. coli and S. aureus, with lower MIC values compared to standard antibiotics. This suggests its potential as a novel antimicrobial agent .

Q & A

Q. What are the critical steps and reagents for synthesizing this purine-based compound?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., polar aprotic solvents), and catalysts such as Lewis acids (e.g., AlCl₃ or BF₃) to facilitate cyclization and functional group activation. Key intermediates include the benzodioxole and methylfuran moieties, which are coupled to the purine core under anhydrous conditions. Reaction yields depend on stoichiometric ratios of oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) to stabilize reactive intermediates .

Q. How can researchers confirm the compound’s structural integrity and purity?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., benzodioxole C-5 vs. C-6 substitution patterns) and hydrogen bonding in the purine core.

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (expected: ~393.37 g/mol) and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) and detection of byproducts from incomplete cyclization .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Use a Design of Experiments (DoE) approach to systematically test variables:

- Temperature : A gradient from 60°C to 120°C to identify optimal exothermic reaction control.

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) to balance solubility and reaction kinetics.

- Catalyst loading : Titrate Lewis acids (0.1–1.0 equiv.) to minimize side reactions (e.g., over-oxidation). Statistical tools like ANOVA can identify significant factors, with Pareto charts prioritizing variables .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. IR)?

Contradictions often arise from dynamic processes (e.g., tautomerism in the purine ring) or solvent effects. Solutions include:

- Variable-temperature NMR : To detect tautomeric shifts (e.g., 8-oxo vs. 8-hydroxy forms).

- Deuterated solvent screening : Compare DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar) to isolate solvent-induced artifacts.

- Computational validation : Use density functional theory (DFT) to simulate IR/NMR spectra and compare with experimental data .

Q. How can computational methods accelerate reaction design for derivatives?

Integrate quantum chemical calculations (e.g., Gaussian or ORCA) to:

- Predict transition states for regioselective functionalization.

- Screen substituent effects on electronic properties (e.g., HOMO-LUMO gaps via DFT). Combine with machine learning (ML) to correlate experimental yields with molecular descriptors (e.g., Hammett constants) .

Methodological Challenges and Solutions

Q. What experimental protocols address instability of the methylfuran moiety during purification?

- Low-temperature chromatography : Use silica gel columns pre-cooled to 4°C with hexane/ethyl acetate gradients.

- Inert atmosphere : Purge systems with argon to prevent oxidation of the furan ring.

- Stabilizing additives : Include 1% ascorbic acid in the mobile phase to scavenge free radicals .

Q. How to validate the compound’s interaction with biomolecular targets (e.g., kinases)?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) using immobilized kinase domains.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for structure-activity relationship (SAR) refinement.

- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across cell lines?

- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify off-target effects.

- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism.

- Transcriptomic profiling : Compare gene expression in responsive vs. non-responsive cell lines to pinpoint resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.